molecular formula C19H22N2O5S3 B2495527 (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide CAS No. 900134-73-8

(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide

Cat. No.: B2495527
CAS No.: 900134-73-8
M. Wt: 454.57
InChI Key: YGXAJWXKAXSODG-WJDWOHSUSA-N
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Description

(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide is a synthetic thiazolidinedione derivative designed for advanced pharmacological research, with a primary focus on modulating peroxisome proliferator-activated receptors (PPARs) . Its core structure is based on the 2,4-thiazolidinedione pharmacophore, a scaffold well-known for its high-affinity binding to the PPARγ ligand-binding domain, which plays a critical role in adipocyte differentiation and glucose homeostasis. The (Z)-5-(4-methoxybenzylidene) substituent is a key feature that enhances both the compound's binding affinity and selectivity. This molecule is of significant interest in the study of Type 2 diabetes and metabolic syndrome, as it acts as a potent insulin sensitizer by promoting adipogenesis and improving systemic insulin sensitivity. Beyond its metabolic applications, this compound has demonstrated substantial research value in oncology. Its potent PPARγ activation can induce cell cycle arrest and apoptosis in various cancer cell lines, including those derived from breast and prostate malignancies. The incorporation of the N-methylpropanamide group linked to a tetrahydrothiophene dioxide moiety may influence the compound's pharmacokinetic profile and contribute to its unique interaction with secondary targets. Researchers are actively investigating its multifaceted mechanism of action, which appears to involve both PPARγ-dependent transcriptional pathways and PPARγ-independent effects, such as the direct inhibition of pro-survival signaling cascades. This makes it a valuable chemical probe for dissecting the complex roles of PPARγ in both metabolic regulation and cancer cell proliferation.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S3/c1-20(14-8-10-29(24,25)12-14)17(22)7-9-21-18(23)16(28-19(21)27)11-13-3-5-15(26-2)6-4-13/h3-6,11,14H,7-10,12H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXAJWXKAXSODG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide is a synthetic compound featuring a complex structure that combines elements known for their biological activity, including thiazolidinone and tetrahydrothiophene moieties. This article examines its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H24N2O8S3
  • Molecular Weight : 480.58 g/mol
  • CAS Number : 951984-36-4

Structural Features

FeatureDescription
Thiazolidinone RingKnown for antibacterial and antifungal properties.
TetrahydrothiopheneContributes to the compound's stability and potential bioactivity.
Methoxybenzylidene GroupEnhances interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The compound has been evaluated for its effectiveness in inhibiting bacterial growth.

Key Findings from Research Studies

  • Antibacterial Activity :
    • The compound showed superior antibacterial effects compared to standard antibiotics like ampicillin and streptomycin, with minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The most sensitive strain was identified as Enterobacter cloacae, while E. coli demonstrated the highest resistance .
  • Antifungal Activity :
    • The antifungal properties were also notable, with MIC values between 0.004 and 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific substituents on the thiazolidinone core was crucial for enhancing biological activity. For instance, variations in the methoxy group significantly influenced potency against bacterial strains .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives revealed that compounds similar to this compound exhibited:

  • MIC Values : Ranging from 0.004 mg/mL to 0.03 mg/mL.
  • MBC Values : Minimum bactericidal concentrations were observed at 0.008 mg/mL to 0.06 mg/mL .

Case Study 2: GIRK Channel Activation

Another study explored the activation of G protein-gated inwardly rectifying potassium (GIRK) channels by compounds containing the tetrahydrothiophene moiety:

  • Compounds showed nanomolar potency as GIRK1/2 activators, indicating potential neurological applications .

Scientific Research Applications

The compound (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide is a complex organic molecule with promising applications in various fields, particularly in medicinal chemistry. This article will explore its applications, focusing on scientific research, biological activity, and potential therapeutic uses.

Structural Overview

The compound features a unique combination of a tetrahydrothiophene moiety and a thiazolidinone structure, which contributes to its biological properties. Its molecular formula is C23H24N2O3S2C_{23}H_{24}N_2O_3S_2 with a molecular weight of approximately 516.1 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. The incorporation of the (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl) group enhances the compound's efficacy against various bacterial strains. For instance, derivatives of similar thiazolidinones have shown activity against multidrug-resistant strains of Staphylococcus aureus .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies involving related thiazolidinones have demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, modifications to the thiazolidinone scaffold have led to compounds that effectively target cancer cells while minimizing toxicity to normal cells . The specific mechanism often involves inducing apoptosis in cancer cells.

G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) Activation

Recent studies have identified the compound as a potent activator of GIRK channels, which are crucial in regulating neuronal excitability and cardiac function. The (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl) moiety has been linked to improved metabolic stability and potency compared to other known activators . This property opens avenues for developing treatments for conditions like epilepsy and cardiac arrhythmias.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications, which can enhance its biological activity. For instance, variations in the substituents on the benzylidene or thiazolidinone portions can lead to compounds with tailored pharmacological profiles .

Case Study 1: Antibacterial Activity

A study explored the antibacterial efficacy of thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain modifications led to increased potency against resistant strains, highlighting the importance of structural diversity in developing new antibiotics .

Case Study 2: Anticancer Research

In another research project focused on anticancer agents, compounds similar to the one discussed were tested against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated that derivatives with specific substitutions exhibited enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Key Observations :

  • Side Chain Diversity : The 1,1-dioxidotetrahydrothiophen group introduces sulfone functionality, increasing polarity and metabolic stability compared to hydroxylphenyl or thiadiazole substituents .

Pharmacological and Physicochemical Properties

Property Target Compound (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)... 3-[(5Z)-5-(4-Methylbenzylidene)...
Predicted pKa ~9.53 ~9.53 Not reported
Density (g/cm³) 1.43 ± 0.1 1.43 ± 0.1 1.45 ± 0.1 (estimated)
Polarity High (due to sulfone) Moderate (hydroxyl group) Low (thiadiazole)
Synthetic Yield Not reported 82% 70–85%

Activity Insights :

  • Thiazolidinones with electron-rich benzylidene groups (e.g., 4-methoxy) show enhanced antimicrobial activity compared to methyl or unsubstituted variants .
  • Sulfone-containing side chains (as in the target compound) may improve blood-brain barrier penetration relative to hydroxyl or thiadiazole groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide?

Answer:
The synthesis involves multi-step protocols:

Core Thiazolidinone Formation : React 4-methoxybenzaldehyde with 2-thioxothiazolidin-4-one under Knoevenagel conditions to form the (Z)-benzylidene intermediate .

Tetrahydrothiophene Dioxide Functionalization : Use sulfonation/oxidation of tetrahydrothiophene derivatives (e.g., with ammonium persulfate) to introduce the 1,1-dioxide moiety .

Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC·HCl, HOBt) to link the thiazolidinone and tetrahydrothiophene fragments via a propanamide spacer .
Key Considerations : Optimize reaction temperature and solvent polarity (e.g., DMF or acetonitrile) to enhance yield and stereochemical control .

Basic: How should researchers characterize the purity and stereochemical configuration of this compound?

Answer:
Use a combination of:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm substituent integration (e.g., methoxy protons at ~3.8 ppm, thioxo sulfur environment shifts) .
    • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) stretches .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% by area normalization) .
  • X-ray Crystallography : Resolve the (Z)-configuration of the benzylidene group if single crystals are obtainable .

Basic: What in vitro assays are suitable for preliminary bioactivity evaluation?

Answer:
Design assays based on structural analogs:

  • Antidiabetic Activity : Assess PPAR-γ agonism via reporter gene assays (common for thiazolidinediones) .
  • Antimicrobial Screening : Use MIC assays against Gram-positive/negative strains (given thioxothiazolidinone’s sulfur-rich backbone) .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) with MTT assays, comparing to reference compounds like rosiglitazone .
    Note : Include positive controls (e.g., metformin for antidiabetic studies) and validate results with triplicate replicates .

Advanced: How to resolve contradictions in bioactivity data between this compound and its structural analogs?

Answer:
Contradictions often arise from substituent electronic effects:

  • Case Study : Compare 4-methoxybenzylidene (target) vs. 4-chlorophenyl (analog) in thiazolidinones. The methoxy group’s electron-donating nature may reduce electrophilic reactivity but enhance solubility, altering cellular uptake .
  • Resolution : Perform QSAR modeling to correlate substituent Hammett constants (σ) with bioactivity. Validate with molecular docking to identify key binding interactions (e.g., hydrogen bonding with the methoxy group) .

Advanced: What strategies optimize the compound’s metabolic stability for in vivo studies?

Answer:
Address metabolic liabilities:

  • Oxidative Degradation : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the thioxo group as a disulfide prodrug, improving plasma stability .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .

Advanced: How to investigate the compound’s selectivity for target vs. off-target receptors?

Answer:

  • Panel Screening : Use radioligand binding assays against related receptors (e.g., PPAR-α/γ/δ subtypes for antidiabetic targets) .
  • Kinase Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition .
  • Cryo-EM/SPR : Study target engagement kinetics if structural data for the receptor is available .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target ~3.2), BBB permeability, and CYP inhibition .
  • MD Simulations : Simulate solvation dynamics in lipid bilayers to assess membrane permeability .
  • PBPK Modeling : Integrate in vitro clearance data to project human half-life and dosing regimens .

Advanced: How to address synthetic challenges in scaling up the tetrahydrothiophene dioxide moiety?

Answer:

  • Flow Chemistry : Use continuous-flow reactors for controlled sulfonation/oxidation, minimizing exothermic risks .
  • DoE Optimization : Apply Design of Experiments (DoE) to variables like oxidant concentration (e.g., 1.2–1.5 eq. persulfate) and residence time .

Advanced: What analytical methods confirm the absence of rotamers or tautomers in solution?

Answer:

  • VT-NMR : Variable-temperature NMR (e.g., 25°C to 60°C) to detect dynamic rotational processes .
  • 2D NOESY : Identify through-space correlations between the propanamide chain and tetrahydrothiophene ring .

Advanced: How to evaluate the compound’s potential for chiral center racemization?

Answer:

  • Chiral HPLC : Monitor enantiomeric excess (ee) over time under physiological pH/temperature .
  • Isotope-Labeling : Synthesize a deuterated analog to trace racemization kinetics via MS .

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